
ML169
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ML169 involves multiple steps, starting with the preparation of the core indole structure. The key steps include:
Bromination and Fluorination: The initial step involves the bromination and fluorination of a benzyl group to form 5-bromo-2-fluorobenzyl bromide.
Indole Formation: The brominated and fluorinated benzyl group is then reacted with indole to form the core indole structure.
Sulfonylation: The indole derivative undergoes sulfonylation to introduce the sulfonyl group.
Acetamide Formation: The final step involves the reaction of the sulfonylated indole with 5-methyl-1,2-oxazol-3-ylamine to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves:
Large-scale Bromination and Fluorination: Using industrial-grade reagents and solvents.
Automated Indole Formation: Utilizing automated reactors to control temperature and reaction time.
Efficient Sulfonylation: Employing continuous flow reactors for sulfonylation.
Final Assembly: Combining the intermediates in a controlled environment to produce this compound with high purity.
Chemical Reactions Analysis
Types of Reactions
ML169 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form sulfoxides and sulfones.
Reduction: The compound can be reduced to remove the sulfonyl group, leading to the formation of desulfonylated derivatives.
Substitution: This compound can undergo nucleophilic substitution reactions, particularly at the bromine and fluorine positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are employed under basic conditions.
Major Products Formed
Oxidation Products: Sulfoxides and sulfones.
Reduction Products: Desulfonylated derivatives.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
ML169 has a wide range of scientific research applications:
Chemistry: Used as a probe in studying the muscarinic acetylcholine receptor M1.
Biology: Investigated for its role in modulating cellular signaling pathways.
Mechanism of Action
ML169 acts as a positive allosteric modulator of the muscarinic acetylcholine receptor M1. It binds to an allosteric site on the receptor, enhancing the receptor’s response to acetylcholine. This modulation leads to increased signaling through the receptor, which is associated with improved cognitive function. The molecular targets include the M1 receptor, and the pathways involved are related to acetylcholine signaling .
Comparison with Similar Compounds
Similar Compounds
ML167: Another positive allosteric modulator of the muscarinic acetylcholine receptor M1.
ML162: A compound with similar modulatory effects but different chemical structure.
ML349: A selective modulator with distinct pharmacokinetic properties.
Uniqueness of ML169
This compound is unique due to its high selectivity for the muscarinic acetylcholine receptor M1 and its ability to penetrate the blood-brain barrier. This makes it particularly valuable for research in neurological disorders .
Properties
IUPAC Name |
2-[1-[(5-bromo-2-fluorophenyl)methyl]indol-3-yl]sulfonyl-N-(5-methyl-1,2-oxazol-3-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17BrFN3O4S/c1-13-8-20(25-30-13)24-21(27)12-31(28,29)19-11-26(18-5-3-2-4-16(18)19)10-14-9-15(22)6-7-17(14)23/h2-9,11H,10,12H2,1H3,(H,24,25,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUYRNYRGPSAXTK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)CS(=O)(=O)C2=CN(C3=CC=CC=C32)CC4=C(C=CC(=C4)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17BrFN3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
506.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


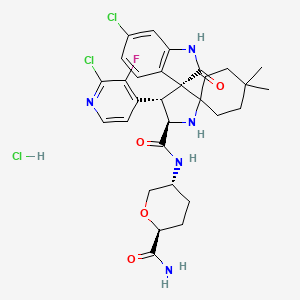
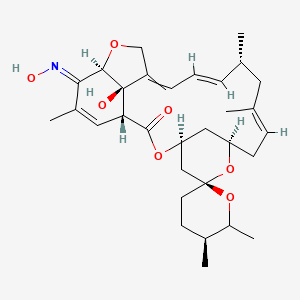
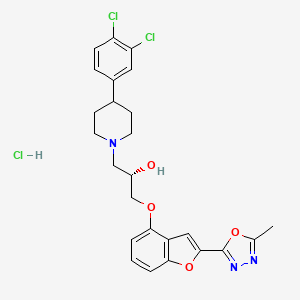
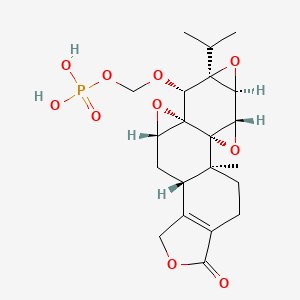
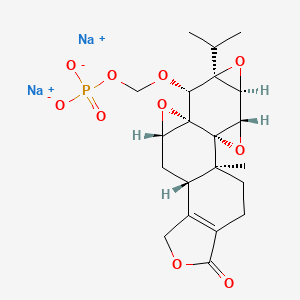

![N-(3-Azidopropyl)-4-(2,6-di-tert-butyl-4-(6-(4-methylpiperazin-1-yl)-1H-benzo[d]imidazol-2-yl)phenoxy)butanamide](/img/structure/B609051.png)
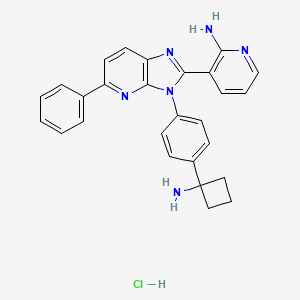

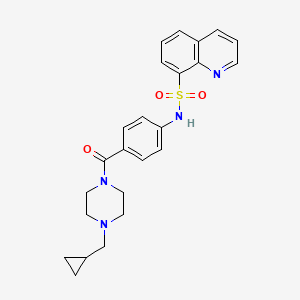

![2-[5-[(3,5-dimethoxyphenyl)methoxy]-1H-indol-3-yl]acetic acid](/img/structure/B609060.png)

